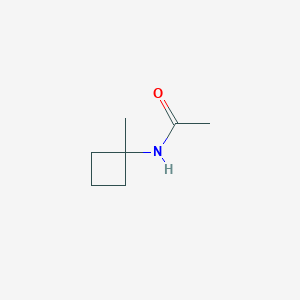

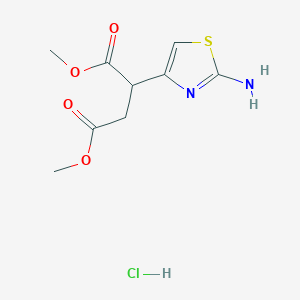

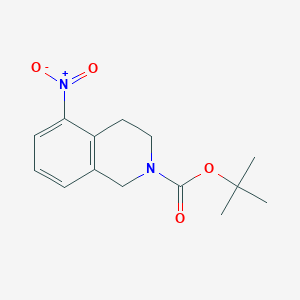

![molecular formula C8H8N2 B1394184 4-メチル-1H-ピロロ[2,3-c]ピリジン CAS No. 1190321-86-8](/img/structure/B1394184.png)

4-メチル-1H-ピロロ[2,3-c]ピリジン

概要

説明

“4-methyl-1H-pyrrolo[2,3-c]pyridine” is a heterocyclic compound that contains a pyrrole moiety fused to a pyridine nucleus . It is one of the six structural isomers of the bicyclic ring system . This compound has been studied for its diverse biological and medicinal importance .

Synthesis Analysis

The synthesis of “4-methyl-1H-pyrrolo[2,3-c]pyridine” involves several experimental steps . One study reported the synthesis of new derivatives of 3,4-pyridinedicarboximide . Another study discussed the synthesis of pyrrolopyrazine derivatives, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .

Chemical Reactions Analysis

Pyrrolopyridines, including “4-methyl-1H-pyrrolo[2,3-c]pyridine”, have been studied for their chemical reactions. One study reported that pyrrolo[2,3-d]pyrimidines had better anti-inflammatory activity than pyrrolo[3,2-e][1,2,4]triazolo[4,3-c]pyrimidines .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-methyl-1H-pyrrolo[2,3-c]pyridine” have been studied using various techniques. One study carried out experimental measurements using 1H NMR spectra, IR spectra, elemental analyses, and differential scanning calorimetry .

科学的研究の応用

鎮痛および鎮静作用

1H-ピロロ[3,4-c]ピリジン-1,3(2H)-ジオンの誘導体には、4-メチル-1H-ピロロ[2,3-c]ピリジンが含まれ、鎮痛および鎮静作用を示す可能性が示されています . これらの化合物は、「ホットプレート」試験と「うずき」試験で有意な鎮痛効果を示しました . また、マウスの運動活動を統計的に有意な程度まで抑制しました .

抗糖尿病作用

ピロロ[3,4-c]ピリジン誘導体は、その潜在的な抗糖尿病特性について研究されています . 4-メチル-1H-ピロロ[2,3-c]ピリジンに関する特定の研究は言及されていませんが、この化合物は構造的に類似しているため、同様の特性を示す可能性があります。

抗マイコバクテリア作用

これらの化合物は、抗マイコバクテリア作用を持つことも判明しています . これは、4-メチル-1H-ピロロ[2,3-c]ピリジンが、結核など、マイコバクテリアが原因の疾患の治療に潜在的に使用できることを示唆しています。

抗ウイルス作用

ピロロ[3,4-c]ピリジン誘導体は、抗ウイルス作用を示しています . これは、4-メチル-1H-ピロロ[2,3-c]ピリジンが、抗ウイルス薬の開発に潜在的に使用できることを示唆しています。

抗腫瘍作用

4-メチル-1H-ピロロ[2,3-c]ピリジンは、抗腫瘍作用を持つ可能性があることを示唆する証拠があります . この化合物は、新しい抗がん剤の開発に潜在的に使用できる可能性があります。

神経系疾患の治療

ピロロ[3,4-c]ピリジン誘導体は、神経系の疾患の治療に使用されてきました . これは、4-メチル-1H-ピロロ[2,3-c]ピリジンが、神経疾患の治療に潜在的に使用できることを示唆しています。

免疫系疾患の治療

これらの化合物は、免疫系の疾患の治療に使用されてきました . これは、4-メチル-1H-ピロロ[2,3-c]ピリジンが、免疫系疾患の治療に潜在的に使用できることを示唆しています。

新規化合物の合成

4-メチル-1H-ピロロ[2,3-c]ピリジンは、新規化合物の合成のための出発物質として使用できます . これは、医薬品化学の分野で貴重な化合物になります。

Safety and Hazards

The safety and hazards of “4-methyl-1H-pyrrolo[2,3-c]pyridine” have been reported. One source mentions that personal protective equipment should be used to avoid dust formation, breathing vapours, mist, or gas, and breathing dust . Another source mentions hazard classifications including Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 .

将来の方向性

The future directions for “4-methyl-1H-pyrrolo[2,3-c]pyridine” could involve further exploration of its therapeutic potential. More than 300,000 1H-pyrrolo[3,4-b]pyridines have been described, which are included in more than 5500 references . This suggests that there is significant interest in developing new compounds containing this scaffold .

作用機序

Target of Action

Pyrrolopyridine derivatives have been studied for their broad spectrum of pharmacological properties . They have been found to have potential as analgesic and sedative agents, and can be used to treat diseases of the nervous and immune systems . They also exhibit antidiabetic, antimycobacterial, antiviral, and antitumor activities .

Mode of Action

It’s known that pyrrolopyridine derivatives can inhibit the phosphorylation of certain proteins, which can regulate various signaling pathways .

Biochemical Pathways

It’s known that pyrrolopyridine derivatives can regulate the pi3k/akt/mtor signaling pathway , which plays a critical role in controlling tumor growth, proliferation, and apoptosis .

Result of Action

It’s known that pyrrolopyridine derivatives can inhibit cell proliferation and induce apoptosis .

生化学分析

Biochemical Properties

4-methyl-1H-pyrrolo[2,3-c]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell . Additionally, 4-methyl-1H-pyrrolo[2,3-c]pyridine can bind to DNA and RNA, influencing gene expression and protein synthesis .

Cellular Effects

The effects of 4-methyl-1H-pyrrolo[2,3-c]pyridine on cells are profound. It can influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, this compound has been found to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways . Moreover, 4-methyl-1H-pyrrolo[2,3-c]pyridine can modulate the activity of transcription factors, which are proteins that help turn specific genes on or off .

Molecular Mechanism

At the molecular level, 4-methyl-1H-pyrrolo[2,3-c]pyridine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it has been shown to inhibit the activity of certain kinases, leading to changes in cell signaling and function . Additionally, 4-methyl-1H-pyrrolo[2,3-c]pyridine can interact with DNA, affecting gene expression and protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-methyl-1H-pyrrolo[2,3-c]pyridine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 4-methyl-1H-pyrrolo[2,3-c]pyridine is relatively stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of 4-methyl-1H-pyrrolo[2,3-c]pyridine vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as inhibiting tumor growth and reducing inflammation . At high doses, it can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

4-methyl-1H-pyrrolo[2,3-c]pyridine is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For example, it can be metabolized by cytochrome P450 enzymes, which are responsible for the oxidation of organic substances . This metabolism can affect the compound’s bioavailability and activity . Additionally, 4-methyl-1H-pyrrolo[2,3-c]pyridine can influence metabolic flux and metabolite levels within the cell .

Transport and Distribution

The transport and distribution of 4-methyl-1H-pyrrolo[2,3-c]pyridine within cells and tissues are critical for its biological activity. The compound can be transported by specific transporters and binding proteins, which facilitate its movement across cell membranes . Once inside the cell, 4-methyl-1H-pyrrolo[2,3-c]pyridine can accumulate in specific compartments, such as the nucleus and mitochondria, where it exerts its effects .

Subcellular Localization

The subcellular localization of 4-methyl-1H-pyrrolo[2,3-c]pyridine is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it can localize to the nucleus, where it interacts with DNA and affects gene expression . Additionally, 4-methyl-1H-pyrrolo[2,3-c]pyridine can be found in the mitochondria, where it influences cellular metabolism and energy production .

特性

IUPAC Name |

4-methyl-1H-pyrrolo[2,3-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-6-4-9-5-8-7(6)2-3-10-8/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAARYQDTXBRXAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC2=C1C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676852 | |

| Record name | 4-Methyl-1H-pyrrolo[2,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1190321-86-8 | |

| Record name | 4-Methyl-1H-pyrrolo[2,3-c]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190321-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-1H-pyrrolo[2,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

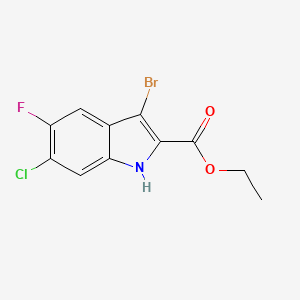

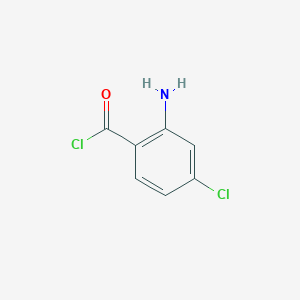

![2-((e)-3-(5,5-Dimethyl-3-[(e)-3-(1,3,3-trimethyl-1,3-dihydro-2h-indol-2-ylidene)-1-propenyl]-2-cyclohexen-1-ylidene)-1-propenyl)-1,3,3-trimethyl-3h-indolium tetrafluoroborate](/img/structure/B1394103.png)

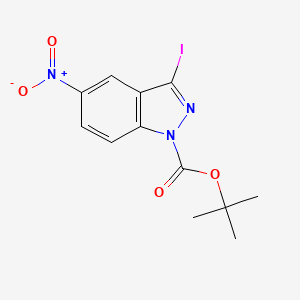

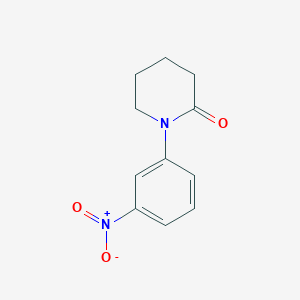

![N-methyl-1-[2-(piperidin-1-ylmethyl)phenyl]methanamine](/img/structure/B1394105.png)

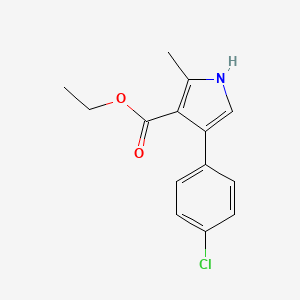

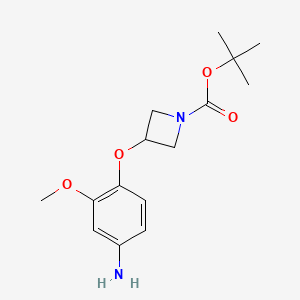

![N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-3,4-dimethoxybenzamide](/img/structure/B1394107.png)

![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B1394113.png)

![N-[2-(2,5-dichlorophenoxy)ethyl]acetamide](/img/structure/B1394114.png)